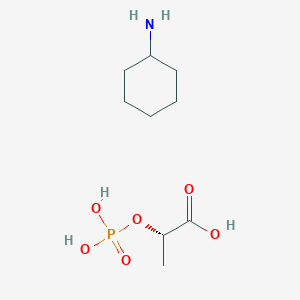
Cyclohexanamine(S)-2-(phosphonooxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine(S)-2-(phosphonooxy)propanoate is an organic compound that features a cyclohexane ring bonded to an amine group and a propanoate group with a phosphonooxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine(S)-2-(phosphonooxy)propanoate typically involves the following steps:
Formation of Cyclohexanamine: Cyclohexanamine can be synthesized by the hydrogenation of aniline in the presence of a nickel catalyst.
Preparation of (S)-2-(Phosphonooxy)propanoic Acid: This can be prepared by the phosphorylation of (S)-2-hydroxypropanoic acid using phosphorus oxychloride (POCl3) under controlled conditions.
Coupling Reaction: The final step involves the coupling of cyclohexanamine with (S)-2-(phosphonooxy)propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine(S)-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phosphonooxy group can be reduced to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted cyclohexanamine derivatives.
Applications De Recherche Scientifique
Cyclohexanamine(S)-2-(phosphonooxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanamine(S)-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This can lead to the modulation of various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanamine: Lacks the phosphonooxy group, making it less versatile in biochemical applications.
(S)-2-(Phosphonooxy)propanoic Acid: Lacks the cyclohexanamine moiety, limiting its use in certain synthetic applications.
Cyclohexylphosphonic Acid: Similar in structure but lacks the propanoate group, affecting its reactivity and applications.
Uniqueness
Cyclohexanamine(S)-2-(phosphonooxy)propanoate is unique due to the presence of both the cyclohexanamine and phosphonooxypropanoate moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H20NO6P |
|---|---|
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
cyclohexanamine;(2S)-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C6H13N.C3H7O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8)/t;2-/m.0/s1 |
Clé InChI |
ZPKCEUYLEHRBLM-WNQIDUERSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
SMILES canonique |
CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


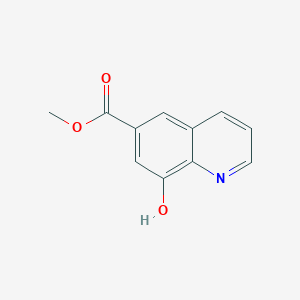
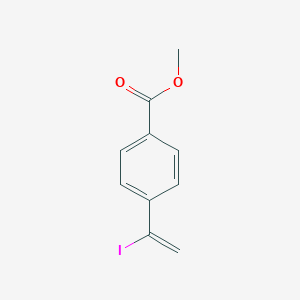
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)


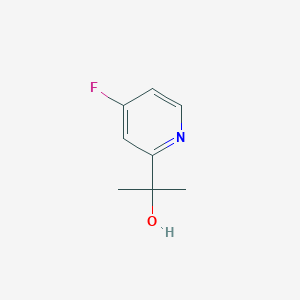
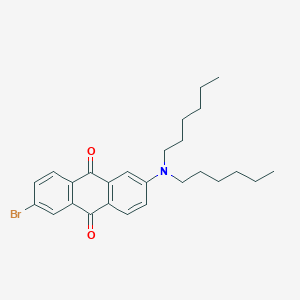

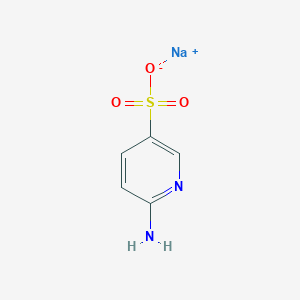
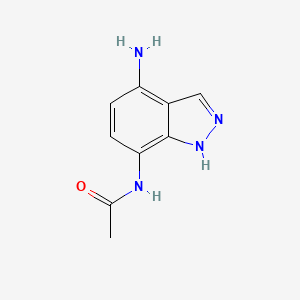
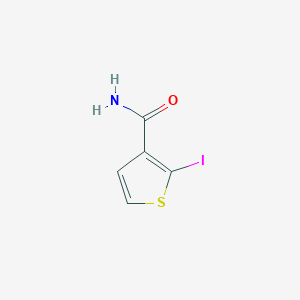
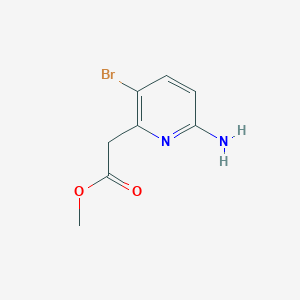
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)

